2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid
CAS No.:
Cat. No.: VC19891184
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H23NO5 |
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Molecular Weight | 309.36 g/mol |
IUPAC Name | 4-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-8-11-6-5-7-12(10-11)21-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19) |
Standard InChI Key | JJDQLWSGPAFPBI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC)C(=O)O |
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a butanoic acid backbone substituted at the second carbon with a Boc-protected amine and at the fourth carbon with a 3-methoxyphenyl group. The Boc group ((CH₃)₃COC(O)−) shields the amino functionality during synthetic reactions, while the methoxyphenyl moiety contributes to hydrophobic interactions in peptide structures . The stereochemistry of the molecule is significant, with enantiomers such as the (S)- and (R)-configurations documented in chiral syntheses .
Key Structural Data:
Crystal Structure Insights
X-ray diffraction studies of analogous compounds, such as 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, reveal triclinic crystal systems with unit cell parameters a = 5.0167 Å, b = 7.9264 Å, and c = 15.2073 Å . Hydrogen bonding networks, particularly O—H⋯O and N—H⋯O interactions, stabilize the lattice, forming supramolecular tapes along the a-axis . These structural features are critical for predicting solubility and reactivity in synthetic applications.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Amino Protection: The amine group of 4-(3-methoxyphenyl)butanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Purification: Chromatographic techniques isolate the Boc-protected intermediate.
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Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group post-synthesis.
Reaction Scheme:
Reactivity and Functionalization
The carboxylic acid and Boc-protected amine groups enable diverse derivatization. For instance, the carboxylic acid undergoes esterification or amidation, while the Boc group allows selective peptide coupling. Fluorinated analogs, such as 2-((tert-butoxycarbonyl)amino)-4-(3-fluoro-4-methoxyphenyl)butanoic acid (C₁₆H₂₂FNO₅), demonstrate enhanced bioavailability and are synthesized via electrophilic fluorination .
Analytical Characterization
Spectroscopic Data
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FTIR: Peaks at 1692 cm⁻¹ (amide C=O stretch) and 3196 cm⁻¹ (O–H stretch) .
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NMR: ¹H NMR (500 MHz, CDCl₃) signals at δ 7.11–7.18 ppm (aromatic protons), δ 2.34 ppm (CH₂ adjacent to carbonyl), and δ 1.44 ppm ((CH₃)₃C) .
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Mass Spectrometry: ESI-MS m/z 310.3 [M+H]⁺, consistent with the molecular formula .
Applications in Medicinal Chemistry
Peptide Synthesis
The Boc group’s orthogonality makes this compound a staple in solid-phase peptide synthesis (SPPS). It facilitates the sequential assembly of peptides without side-chain interference, as demonstrated in the synthesis of opioid receptor agonists .
Drug Intermediate
Derivatives of this compound serve as precursors to protease inhibitors and anticancer agents. For example, fluorinated variants exhibit improved metabolic stability in preclinical studies .
Future Directions
Stereoselective Synthesis
Advancements in asymmetric catalysis could yield enantiomerically pure forms, enhancing therapeutic efficacy .
Bioconjugation Strategies
Exploring click chemistry (e.g., azide-alkyne cycloaddition) may enable site-specific modifications for targeted drug delivery.
Computational Modeling
Molecular dynamics simulations could predict interactions with biological targets, streamlining drug design .
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